molecular formula C19H18N2O B2529941 2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol CAS No. 1321974-20-2

2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol

Cat. No. B2529941
CAS RN: 1321974-20-2
M. Wt: 290.366
InChI Key: IAUYNRXPNUEEHD-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminoquinoline derivatives is a topic of significant interest due to their importance in medicinal chemistry. One approach to synthesizing such compounds involves multicomponent reactions, as demonstrated in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This molecule was synthesized and characterized using various techniques including IR, 1H NMR, Elemental, and Single-crystal analysis. The compound crystallized in the triclinic space group P-1, indicating a complex molecular structure . Another method described involves a [5+1] cyclization of 2-vinylanilines with tetraalkylthiuram disulfide in the presence of iodine and copper(II) triflate, providing a one-step synthesis of 2-aminoquinolines .

Molecular Structure Analysis

The molecular structure of the synthesized 2-aminoquinoline derivative in the first study shows that the dihydropyridine and cyclohexene rings adopt sofa conformations. The planar atoms of the dihydropyridine ring form a significant dihedral angle with the benzene ring, which could influence the molecule's reactivity and interaction with biological targets . In the second study, the structure of the cycloadducts of isoquinolinium N-phenyl imide was elucidated using X-ray crystal-structure analysis and NMR spectra, revealing a complex molecular arrangement .

Chemical Reactions Analysis

The chemical reactivity of 2-aminoquinoline derivatives is highlighted by the acid-catalyzed [3,3]-sigmatropic shift and the formation of pentacyclic aminals. The dimethyl maleate adduct undergoes a series of reactions including β-elimination and retro-Mannich-type cleavage, leading to the formation of various products. This cascade of reactions demonstrates the intricate chemical behavior of these molecules . The iodine-promoted formal [5+1] annulation of 2-vinylanilines and thiuram is another example of the chemical reactivity of 2-aminoquinolines, showcasing a facile approach for their synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoquinoline derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the molecule's geometry and potential hydrogen bonding capabilities, as seen in the first study where N-H…O hydrogen bonds link molecules into a two-dimensional network . The second study's mechanistic investigations into the reaction cascade further our understanding of the physical properties and reactivity of these compounds . The third study does not provide explicit details on the physical properties but emphasizes the practicality of the synthesis method for 2-aminoquinolines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization: Novel modifications of the 8-hydroxyquinoline framework, including derivatives similar to the compound , have been synthesized and characterized. These derivatives react with rhenium complexes to form structurally distinct compounds, with their properties explored through spectroscopic methods and density functional theory (DFT) calculations (Machura et al., 2012).

Photophysical Properties

  • Photoluminescence Studies: Research has been conducted on the photoluminescence properties of various 8-hydroxyquinoline derivatives. These studies reveal insights into the fluorescence properties and potential applications of these compounds in photoluminescent materials (Xinhua et al., 2007).

Antimicrobial and Antileukemic Activities

  • Antimicrobial Activity: Some derivatives of 8-hydroxyquinoline, including those structurally similar to the compound , have demonstrated significant antimicrobial activities against various bacterial and fungal strains. These findings suggest potential therapeutic applications (Cieślik et al., 2012).
  • Antileukemic Properties: Research on certain quinolinium iodides, related to the compound , has shown promising antileukemic activity in mice models. This highlights the potential of these derivatives in developing treatments for leukemia (Foye & Kauffman, 1980).

Chemical Reactions and Catalysis

  • Alkylation Reactions: Studies have been conducted on the alkylation of C-H bonds using compounds containing an 8-aminoquinoline moiety, indicating the potential of these derivatives in facilitating specific chemical transformations (He & Chatani, 2018).

Electronic Spectra and Optical Properties

  • Theoretical Investigations: The electronic spectra of 8-hydroxyquinoline derivatives have been theoretically investigated, providing insights into their geometric structures and optical properties. This research is critical for understanding the electronic transitions and absorptions of these compounds (Ning et al., 2013).

properties

IUPAC Name

2-[(E)-2-(2-aminophenyl)ethenyl]-5,7-dimethylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-12-11-13(2)19(22)18-16(12)10-9-15(21-18)8-7-14-5-3-4-6-17(14)20/h3-11,22H,20H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYNRXPNUEEHD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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